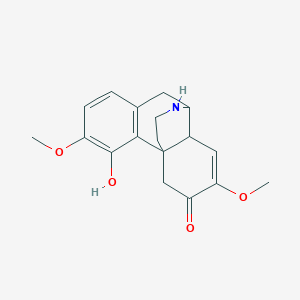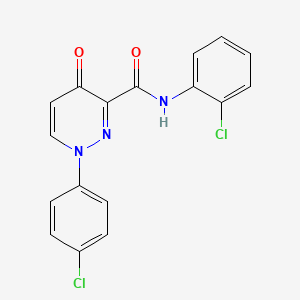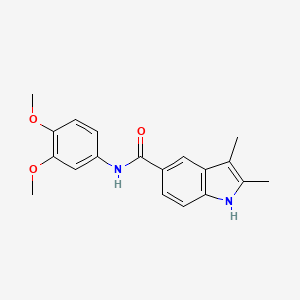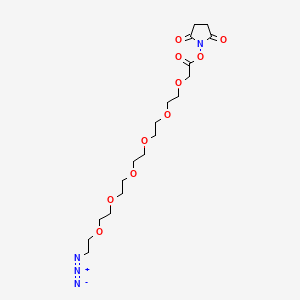
(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one is a complex organic compound belonging to the morphinan class. This compound is known for its significant pharmacological properties and is often studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound, followed by specific functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated analogs .
科学的研究の応用
(9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It is studied for its interactions with various biological targets.
Medicine: It has potential therapeutic applications, particularly in pain management and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one involves its interaction with specific molecular targets in the body. It may act on receptors in the central nervous system, modulating neurotransmitter release and influencing pain perception and other neurological functions. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to (9alpha,13alpha,14alpha)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one include:
- (9alpha,13alpha,14alpha)-3-Methoxy-17-methylmorphinan-10-one
- (9alpha,13alpha,14alpha)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one .
Uniqueness
What sets this compound apart is its specific functional groups and structural configuration, which confer unique pharmacological properties. Its ability to interact with multiple biological targets makes it a valuable compound for research and therapeutic development .
特性
IUPAC Name |
3-hydroxy-4,12-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-14-4-3-10-7-12-11-8-15(23-2)13(20)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8,11-12,19,21H,5-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJRDCBDIOEIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4C2(CCN3)CC(=O)C(=C4)OC)C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)


![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)

![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
![5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112365.png)


